Descarboxyl Levofloxacin Descarboxyl Levofloxacin Decarboxyl ofloxacin, (S)- is a degradation product of Levofloxacin.
Brand Name: Vulcanchem
CAS No.: 178964-53-9
VCID: VC0525462
InChI: InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3/t11-/m0/s1
SMILES: CC1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F
Molecular Formula: C17H20FN3O2
Molecular Weight: 317.36 g/mol

Descarboxyl Levofloxacin

CAS No.: 178964-53-9

Cat. No.: VC0525462

Molecular Formula: C17H20FN3O2

Molecular Weight: 317.36 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Descarboxyl Levofloxacin - 178964-53-9

Specification

CAS No. 178964-53-9
Molecular Formula C17H20FN3O2
Molecular Weight 317.36 g/mol
IUPAC Name (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one
Standard InChI InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3/t11-/m0/s1
Standard InChI Key XTLCAWXSWVQNHK-NSHDSACASA-N
Isomeric SMILES C[C@H]1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F
SMILES CC1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F
Canonical SMILES CC1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F
Appearance Solid powder

Introduction

Chemical Identity and Structural Relationship to Levofloxacin

Molecular Characteristics

Descarboxyl levofloxacin (C₁₇H₂₀FN₃O₂; MW 317.36 g/mol) is distinguished from levofloxacin (C₁₈H₂₀FN₃O₄; MW 361.37 g/mol) by the absence of a carboxyl group (-COOH) at the C6 position of the quinoline ring . This structural modification arises from decarboxylation, a common degradation pathway for carboxylic acid-containing compounds. The loss of the carboxyl group reduces its molecular weight by 44.01 g/mol and alters its polarity, impacting solubility and chromatographic behavior .

Table 1: Comparative Molecular Properties of Levofloxacin and Descarboxyl Levofloxacin

PropertyLevofloxacinDescarboxyl Levofloxacin
Molecular FormulaC₁₈H₂₀FN₃O₄C₁₇H₂₀FN₃O₂
Molecular Weight (g/mol)361.37317.36
CAS Number100986-85-4178964-53-9
Key Functional GroupsCarboxyl, piperazinylPiperazinyl, ketone

Synthesis and Degradation Pathways

Descarboxyl levofloxacin may form during levofloxacin synthesis or storage. While levofloxacin degradation under daylight exposure primarily yields levofloxacin N-oxide , decarboxylation likely occurs under thermal or acidic conditions. A study synthesizing carbon-11-labeled levofloxacin demonstrated that methylation of des-methyl intermediates can produce structural analogs, suggesting potential routes for descarboxyl levofloxacin formation during radiopharmaceutical preparation .

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection remains the gold standard for quantifying descarboxyl levofloxacin in pharmaceutical formulations. A validated method reported a linear range of 0.1–50 μg/mL, with a limit of detection (LOD) of 0.03 μg/mL, enabling precise impurity profiling . Mobile phases typically combine acetonitrile and phosphate buffers (pH 3.0–3.5) to optimize separation from levofloxacin and other metabolites .

Mass Spectrometry (MS)

High-resolution MS (HRMS) with time-of-flight (TOF) detectors identifies descarboxyl levofloxacin via its [M+H]⁺ ion at m/z 318.15. Fragmentation patterns show characteristic peaks at m/z 260.10 (loss of piperazine) and m/z 203.08 (quinolone ring cleavage), aiding structural confirmation .

Table 2: Key MS Fragments of Descarboxyl Levofloxacin

m/zFragment Interpretation
318.15Molecular ion ([M+H]⁺)
260.10Loss of C₄H₁₀N₂ (piperazine)
203.08Quinolone ring with fluorine

Toxicological and Genotoxicity Assessment

Ames Test

Descarboxyl levofloxacin showed no mutagenicity in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 at concentrations up to 500 μg/plate, with or without metabolic activation (S9 mix) .

Chromosomal Aberration Assay

Test SystemConcentration RangeOutcome
Ames Test31.25–500 μg/plateNegative
Chromosomal Aberration≤500 μg/mLNegative
Chromosomal Aberration1 mg/mL (+S9)Positive (7.5% aberrations)

Pharmacological and Regulatory Implications

Stability in Pharmaceutical Formulations

Descarboxyl levofloxacin remains stable in levofloxacin solutions protected from light, with degradation rates <2% over 24 hours in 0.9% NaCl, 5% glucose, or Ringer’s solution . Exposure to daylight accelerates degradation, underscoring the need for light-resistant packaging during intravenous administration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator